molecular formula C22H27NO6 B1213905 Alpinigenin

Alpinigenin

Cat. No.: B1213905
M. Wt: 401.5 g/mol
InChI Key: CJYNYVSDQZLRSG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Alpinigenin is a naturally occurring flavonoid found in various plants. It is known for its diverse biological activities and potential therapeutic applications. This compound is a type of flavone, which is a subclass of flavonoids, and is characterized by its three hydroxyl groups located at the 4’, 5, and 7 positions on the flavone backbone.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Alpinigenin typically involves the use of plant extracts, where it is isolated and purified. One common method is the extraction from plants like chamomile, parsley, and celery. The extraction process often involves the use of solvents such as ethanol or methanol, followed by purification steps like chromatography.

In a laboratory setting, this compound can be synthesized through various chemical reactions. One such method involves the cyclization of appropriate precursors under acidic or basic conditions. For example, the synthesis can start with the condensation of a suitable phenolic compound with a diketone, followed by cyclization and hydroxylation steps.

Industrial Production Methods

Industrial production of this compound involves large-scale extraction from plant sources. The process includes:

    Harvesting: Collecting plant materials rich in this compound.

    Extraction: Using solvents like ethanol or methanol to extract the compound.

    Purification: Employing techniques such as column chromatography to purify the extracted this compound.

    Crystallization: Crystallizing the purified compound to obtain it in a solid form suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

Alpinigenin undergoes several types of chemical reactions, including:

    Oxidation: this compound can be oxidized to form quinones or other oxidized derivatives.

    Reduction: It can be reduced to form dihydroflavones.

    Substitution: Various substituents can be introduced at different positions on the flavone backbone through electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or hydrogen peroxide under acidic or basic conditions.

    Reduction: Reagents such as sodium borohydride or catalytic hydrogenation.

    Substitution: Reagents like halogens (chlorine, bromine) or alkylating agents under appropriate conditions.

Major Products

    Oxidation: Formation of quinones or hydroxylated derivatives.

    Reduction: Formation of dihydroflavones.

    Substitution: Formation of various substituted flavones with different functional groups.

Scientific Research Applications

Alpinigenin has a wide range of scientific research applications, including:

    Chemistry: Used as a model compound for studying flavonoid chemistry and reactions.

    Biology: Investigated for its role in plant metabolism and defense mechanisms.

    Medicine: Studied for its potential therapeutic effects, including anti-inflammatory, antioxidant, and anticancer properties.

    Industry: Used in the formulation of dietary supplements, cosmetics, and pharmaceuticals due to its beneficial properties.

Mechanism of Action

Alpinigenin exerts its effects through various molecular mechanisms. It interacts with multiple molecular targets and pathways, including:

    Antioxidant Activity: Scavenges free radicals and reduces oxidative stress.

    Anti-inflammatory Activity: Inhibits the production of pro-inflammatory cytokines and enzymes.

    Anticancer Activity: Induces apoptosis in cancer cells by modulating signaling pathways such as PI3K/Akt, MAPK, and NF-κB.

Comparison with Similar Compounds

Alpinigenin is similar to other flavonoids like quercetin, luteolin, and kaempferol. it has unique properties that distinguish it from these compounds:

    Quercetin: Both are flavonoids, but quercetin has additional hydroxyl groups, which may affect its solubility and biological activity.

    Luteolin: Similar in structure, but luteolin has a hydroxyl group at the 3’ position, which can influence its antioxidant properties.

    Kaempferol: Both have similar flavone backbones, but kaempferol has a hydroxyl group at the 3 position, affecting its chemical reactivity and biological effects.

Conclusion

This compound is a versatile flavonoid with significant potential in various fields, including chemistry, biology, medicine, and industry. Its unique chemical structure and diverse biological activities make it a valuable compound for scientific research and industrial applications.

Properties

IUPAC Name

4,5,15,16-tetramethoxy-10-methyl-19-oxa-10-azatetracyclo[9.8.0.02,7.012,17]nonadeca-2,4,6,12(17),13,15-hexaen-18-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H27NO6/c1-23-9-8-12-10-16(26-3)17(27-4)11-14(12)20-19(23)13-6-7-15(25-2)21(28-5)18(13)22(24)29-20/h6-7,10-11,19-20,22,24H,8-9H2,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CJYNYVSDQZLRSG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCC2=CC(=C(C=C2C3C1C4=C(C(O3)O)C(=C(C=C4)OC)OC)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H27NO6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

401.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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